molecular formula C15H17N3O2S B2503998 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 2034430-11-8

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2503998
CAS RN: 2034430-11-8
M. Wt: 303.38
InChI Key: OUHBFZFFCZMTDL-UHFFFAOYSA-N
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Description

The compound "N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide" is a heterocyclic amide derivative that is not directly described in the provided papers. However, similar compounds with structural variations have been synthesized and studied for their biological activities and structural properties. For instance, a related compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and characterized, showing significant antioxidant and antimicrobial properties . Another related compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, was prepared and its crystal structure was determined, revealing intramolecular and intermolecular hydrogen bonding .

Synthesis Analysis

The synthesis of related compounds typically involves a coupling reaction or an N-acylation reaction. For example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Similarly, 2-Phenyl-N-(pyrazin-2-yl)acetamide was prepared by a coupling reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, 1H and 13C NMR, and single-crystal X-ray crystallography . The crystal packing is often stabilized by hydrogen bonds, and the structures are solved by direct methods and refined to a high degree of accuracy . The molecular structure of the compound would likely be characterized using similar techniques.

Chemical Reactions Analysis

The chemical reactions of related compounds have not been explicitly detailed in the provided papers. However, the biological evaluation of these compounds suggests that they can interact with biological targets, such as DNA bases or microbial strains, indicating that they may undergo specific chemical reactions within biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include their crystallization behavior, thermal stability, and spectroscopic characteristics . For example, 2-Phenyl-N-(pyrazin-2-yl)acetamide crystallizes in the monoclinic space group and exhibits an intramolecular C–H···O hydrogen bond . The compound would likely exhibit similar properties, which could be determined through elemental analysis, spectroscopic studies, and crystallography.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has focused on the synthesis of novel classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, highlighting the versatility of similar compounds in creating fused azines and other heterocyclic compounds. These synthesis pathways offer insights into the chemical properties and reactivity of the compound under study (Ibrahim & Behbehani, 2014).
  • Another aspect of research delves into the diastereomerically pure synthesis of related compounds, demonstrating the potential of specific synthetic routes to yield compounds with defined stereochemistry. This has implications for the development of compounds with selective biological activities (Galeazzi, Mobbili, & Orena, 1996).

Biological Activities

  • A study on the antimicrobial evaluation of novel heterocyclic compounds derived from related precursors showed promising results against various microbial strains, underscoring the potential therapeutic applications of such compounds (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
  • Research into the anti-inflammatory, analgesic, and antioxidant activities of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates, which share a core structural similarity, revealed compounds with significant biological activities, comparable to standard drugs in some cases. This indicates the potential pharmacological relevance of the compound (Attimarad, Khedr, & Aldhubiab, 2017).

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(10-12-2-1-9-21-12)16-7-8-18-15(20)6-5-13(17-18)11-3-4-11/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHBFZFFCZMTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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